molecular formula C9H6ClIN2 B13122431 4-Chloro-6-iodoquinolin-3-amine

4-Chloro-6-iodoquinolin-3-amine

Cat. No.: B13122431
M. Wt: 304.51 g/mol
InChI Key: SYIAWFXVNBYQPS-UHFFFAOYSA-N
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Description

4-Chloro-6-iodoquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. The compound’s structure features a quinoline core substituted with chlorine and iodine atoms at the 4th and 6th positions, respectively, and an amino group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodoquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of aniline derivatives with appropriate halogenated reagents. For instance, the reaction of 2-chloro-6-iodoaniline with suitable reagents under controlled conditions can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of ionic liquids can enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-iodoquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties .

Scientific Research Applications

4-Chloro-6-iodoquinolin-3-amine has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodoquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-iodoquinolin-3-amine’s unique combination of chlorine and iodine substitutions at specific positions makes it distinct. This unique structure contributes to its specific reactivity and potential biological activities, setting it apart from other quinoline derivatives .

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

4-chloro-6-iodoquinolin-3-amine

InChI

InChI=1S/C9H6ClIN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2

InChI Key

SYIAWFXVNBYQPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1I)Cl)N

Origin of Product

United States

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